molecular formula C8H7F3INO2 B1392891 4-Iodo-2,3-dimethoxy-5-(trifluoromethyl)pyridine CAS No. 1261365-81-4

4-Iodo-2,3-dimethoxy-5-(trifluoromethyl)pyridine

Cat. No. B1392891
M. Wt: 333.05 g/mol
InChI Key: ZFISGSRXCHTAGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Iodo-2,3-dimethoxy-5-(trifluoromethyl)pyridine is a fluorinated building block . It has an empirical formula of C8H7F3INO2 and a molecular weight of 333.05 . It is a solid substance .


Molecular Structure Analysis

The SMILES string of 4-Iodo-2,3-dimethoxy-5-(trifluoromethyl)pyridine is COc1ncc(c(I)c1OC)C(F)(F)F . The InChI is 1S/C8H7F3INO2/c1-14-6-5(12)4(8(9,10)11)3-13-7(6)15-2/h3H,1-2H3 .


Physical And Chemical Properties Analysis

4-Iodo-2,3-dimethoxy-5-(trifluoromethyl)pyridine is a solid substance . Its empirical formula is C8H7F3INO2 and its molecular weight is 333.05 .

Scientific Research Applications

1. Complex Formation and Structural Characterization

A study investigated the behavior of 5-trifluoromethyl-pyridine-2-thione towards molecular iodine, leading to the formation of an n–σ* complex. This complex was characterized through UV-spectroscopy and X-ray diffraction, revealing insights into the crystal structure, including hydrogen bonds and intermolecular contacts involving iodine. This research contributes to understanding the structural characteristics and complex formation of related compounds (Chernov'yants et al., 2011).

2. Site-Selective Electrophilic Substitutions

In another research, 2-chloro-6-(trifluoromethyl)pyridine, when treated with lithium diisopropylamide and iodine, underwent a transformation to its 3-iodo derivative. This process highlights the potential for site-selective electrophilic substitutions, offering avenues for further manipulations in halogen/metal exchange reactions (Mongin et al., 1998).

3. Functionalization of Pyridines

Research focused on the regioexhaustive functionalization of various chloro-, bromo-, and iodo(trifluoromethyl)pyridines to derive carboxylic acids. This study underscores the versatility of these compounds in synthesizing diverse functionalized molecules (Cottet et al., 2004).

4. Displacement Reactions

A study extended a method for producing trifluoromethyl substituted benzenes to the pyridine series, demonstrating that 2-iodopyridines can be converted to 2-(trifluoromethyl)pyridines by displacing iodide. This research shows the potential for chemical modifications in the pyridine series through displacement reactions (Cottet & Schlosser, 2002).

5. Halogen-Bonded Dimer Formation

Research revealed that certain iodo- and bromo-phenylethynylpyridines, designed to form self-complementary dimers in the solid state, actually succeeded in doing so. This study provides insights into the structural aspects of halogen bonding in pyridine derivatives (Oburn et al., 2015).

Safety And Hazards

The compound is classified as Acute Tox. 3 Oral . The hazard statements include H301 . The precautionary statements include P301 + P310 . It is also classified as a combustible, acute toxic Cat.3 / toxic compounds or compounds which causing chronic effects .

properties

IUPAC Name

4-iodo-2,3-dimethoxy-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3INO2/c1-14-6-5(12)4(8(9,10)11)3-13-7(6)15-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFISGSRXCHTAGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CN=C1OC)C(F)(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401223722
Record name Pyridine, 4-iodo-2,3-dimethoxy-5-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401223722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Iodo-2,3-dimethoxy-5-(trifluoromethyl)pyridine

CAS RN

1261365-81-4
Record name Pyridine, 4-iodo-2,3-dimethoxy-5-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261365-81-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 4-iodo-2,3-dimethoxy-5-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401223722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Iodo-2,3-dimethoxy-5-(trifluoromethyl)pyridine
Reactant of Route 2
Reactant of Route 2
4-Iodo-2,3-dimethoxy-5-(trifluoromethyl)pyridine
Reactant of Route 3
Reactant of Route 3
4-Iodo-2,3-dimethoxy-5-(trifluoromethyl)pyridine
Reactant of Route 4
Reactant of Route 4
4-Iodo-2,3-dimethoxy-5-(trifluoromethyl)pyridine
Reactant of Route 5
Reactant of Route 5
4-Iodo-2,3-dimethoxy-5-(trifluoromethyl)pyridine
Reactant of Route 6
Reactant of Route 6
4-Iodo-2,3-dimethoxy-5-(trifluoromethyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.